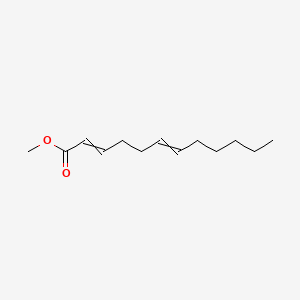

Methyl dodeca-2,6-dienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “Methyl dodeca-2,6-dienoate” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical entity with specific properties and applications in various fields of science and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Methyl dodeca-2,6-dienoate would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl dodeca-2,6-dienoate can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve the replacement of functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Starting Material for Organic Synthesis

Methyl dodeca-2,6-dienoate serves as an important starting material in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including:

- Esterification: Used to synthesize other esters by reacting with different alcohols.

- Diels-Alder Reactions: Acts as a diene in cycloaddition reactions to form cyclic compounds.

- Hydrogenation: Can be converted into saturated fatty acid esters or other derivatives.

Biological Research

Interaction with Biological Systems

Research indicates that this compound interacts with enzymes and receptors, potentially influencing biochemical pathways. Some specific applications include:

- Ligand Activity: It may act as a ligand for certain receptors, modulating their activity and leading to downstream effects. Understanding these interactions is crucial for elucidating its biological activity and possible therapeutic applications.

- Flavor and Aroma Contribution: Identified as a constituent in Bartlett pears (Pyrus communis), it may play a role in the fruit's aroma or flavor profile.

Industrial Applications

Fragrance and Flavor Industry

this compound is utilized in the production of fragrances and flavors due to its pleasant aroma profile. Its applications include:

- Flavoring Agents: Used in food products to enhance flavor.

- Fragrance Compounds: Incorporated into perfumes and scented products for its aromatic properties.

Surfactants and Emulsifiers

The compound also finds utility as a surfactant and emulsifier in various industrial formulations, contributing to the stabilization of mixtures .

Case Study 1: Flavoring Group Evaluation

A study conducted by the European Food Safety Authority evaluated the genotoxic potential of various flavoring substances, including this compound. The findings indicated that while some compounds posed genotoxic risks, this compound was not flagged as a concern within the evaluated group .

Case Study 2: Interaction Studies

Research exploring the interaction of this compound with specific receptors has shown promising results in modulating enzyme activity. This suggests potential therapeutic applications in drug development aimed at diseases influenced by these pathways .

Mecanismo De Acción

The mechanism of action of Methyl dodeca-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Methyl dodeca-2,6-dienoate can be identified using structural similarity searches in databases like PubChem. These compounds may share common structural features and exhibit similar chemical and biological properties.

Uniqueness

This compound is unique in its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique features may include specific functional groups, stereochemistry, and reactivity patterns.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides valuable insights into its potential uses and benefits. Further research and development can unlock new opportunities for its application in chemistry, biology, medicine, and industry.

Actividad Biológica

Methyl dodeca-2,6-dienoate, also known as methyl (2E,6Z)-dodecadienoate, is an organic compound with significant biological activity. This compound belongs to the class of fatty acid esters and is characterized by its unique dodecadienoate structure featuring conjugated double bonds. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₃H₂₂O₂

- Molecular Weight : Approximately 210.31 g/mol

- CAS Number : 28369-22-4

Biological Activity

This compound has been studied for its interactions within biological systems, particularly its effects on enzymes and receptors. Its biological activity can be summarized as follows:

- Ligand Activity : It may act as a ligand for specific receptors, modulating their activity and influencing various biochemical pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, potentially interacting with microbial membranes. This could make it a candidate for further research in developing antimicrobial agents.

- Potential Therapeutic Applications : Ongoing research is investigating its role in drug development and therapeutic uses due to its unique structural properties.

The mechanism by which this compound exerts its effects appears to involve:

- Enzyme Interaction : The compound may influence enzyme activity through direct interaction or by altering the conformational state of target proteins.

- Receptor Modulation : It could modulate receptor activities that are crucial in various physiological processes, including those related to metabolism and immune response.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fatty acid esters. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl dodecanoate | C₁₃H₂₆O₂ | Saturated fatty acid ester |

| Methyl (E,Z)-octadienoate | C₈H₁₄O₂ | Shorter carbon chain with similar double bond configuration |

| Methyl (2E,4E,6Z)-decatrienoate | C₁₀H₁₄O₂ | Contains multiple double bonds in different configurations |

Study on Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited notable activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and medical treatments .

Research on Receptor Interaction

In a study evaluating the interactions of juvenile hormone (JH) analogs in Drosophila melanogaster, this compound was included among tested compounds. The findings highlighted its potential as a JH agonist, demonstrating significant biological activity linked to its structural characteristics .

Propiedades

IUPAC Name |

methyl dodeca-2,6-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSZVOVZPVKXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.